2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Description
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a chemical compound with the molecular formula C12H11NO4S and a molecular weight of 265.29 g/mol This compound is characterized by the presence of a benzoic acid moiety linked to a 1-methyl-2,5-dioxopyrrolidin-3-yl group via a sulfur atom
Properties
IUPAC Name |
2-(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-13-10(14)6-9(11(13)15)18-8-5-3-2-4-7(8)12(16)17/h2-5,9H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZVTEUNKZJKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 1-methyl-2,5-dioxopyrrolidin-3-one under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid include:
2-((2,5-Dioxopyrrolidin-3-yl)thio)benzoic acid: This compound has a similar structure but lacks the methyl group on the pyrrolidinone ring.
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)acetic acid: This compound has an acetic acid moiety instead of a benzoic acid moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a compound characterized by its unique molecular structure, which includes a thioether linkage and a pyrrolidinone ring. This compound has drawn attention for its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure can be broken down into two main components:
- Benzoic Acid Moiety : This part of the molecule is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
- Pyrrolidinone Ring : The presence of this cyclic structure contributes to the compound's pharmacological profile by facilitating interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The thioether bond in the compound allows it to engage in nucleophilic attacks, potentially inhibiting specific enzymes or altering signaling pathways. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It could interact with receptors related to pain and seizure pathways, indicating possible applications in pain management and epilepsy treatment.
Antinociceptive Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antinociceptive effects. In studies involving animal models, these compounds were evaluated using formalin tests and other nociceptive assays. Results showed a marked reduction in pain response, suggesting that the compound may serve as a potential analgesic agent.
Anticonvulsant Activity
In the context of epilepsy treatment, compounds structurally related to this compound have been assessed for their anticonvulsant properties. In acute seizure models (e.g., maximal electroshock and pentylenetetrazole-induced seizures), these compounds demonstrated efficacy in reducing seizure frequency and severity.
Data Table: Summary of Biological Activities
Case Studies
- Antinociceptive Efficacy : A study conducted on mice demonstrated that administration of this compound resulted in a dose-dependent decrease in pain response during formalin tests. The results indicated that the compound could effectively modulate nociceptive pathways.
- Anticonvulsant Evaluation : In another study focusing on seizure models, derivatives of the compound were tested for their ability to prevent seizures induced by electrical stimulation. The findings revealed that these compounds significantly reduced both the duration and frequency of seizures compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
